REACTION_CXSMILES
|
[CH3:1][C:2]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:3]=1[O:4][CH2:5][C:6](O)=[O:7]>CCCCCC>[CH3:14][C:10]1[C:9]2[C:6](=[O:7])[CH2:5][O:4][C:3]=2[C:2]([CH3:1])=[C:12]([CH3:13])[CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC(=O)O)C=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 158
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C2=C1C(CO2)=O)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |